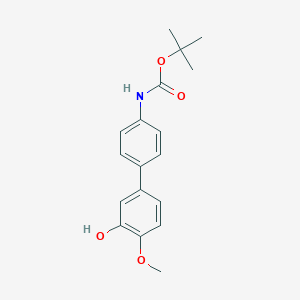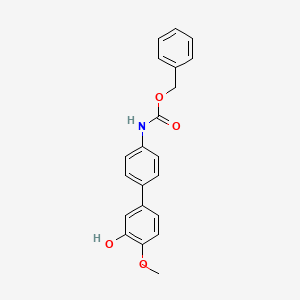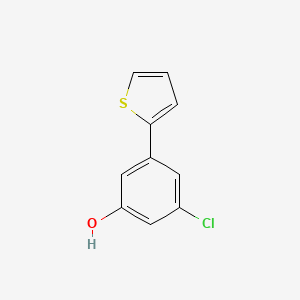
2-Chloro-5-(thiophen-3-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(thiophen-3-yl)phenol, 95% (2C5TP) is an organic compound belonging to the phenol family. It is a colorless, crystalline solid with a melting point of 101-103°C and a boiling point of 305°C. 2C5TP has a wide range of applications in scientific research due to its unique properties and is used in a variety of fields such as organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
2-Chloro-5-(thiophen-3-yl)phenol, 95% has a wide range of applications in scientific research due to its unique properties. It is used in organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2-Chloro-5-(thiophen-3-yl)phenol, 95% is used as a starting material for the synthesis of a variety of compounds such as heterocycles, polymers, and pharmaceuticals. In medicinal chemistry, it is used as a building block for the synthesis of a variety of drug molecules. In materials science, it is used as a monomer for the synthesis of polymers with unique properties.
Mechanism of Action
2-Chloro-5-(thiophen-3-yl)phenol, 95% is an organic compound that can act as an electron donor or acceptor. In its electron donor form, it can donate electrons to other molecules and can act as a reducing agent. In its electron acceptor form, it can accept electrons from other molecules and can act as an oxidizing agent. This property makes it useful as a catalyst for a variety of reactions.
Biochemical and Physiological Effects
2-Chloro-5-(thiophen-3-yl)phenol, 95% has not been found to have any significant biochemical or physiological effects. It is non-toxic and has no known adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(thiophen-3-yl)phenol, 95% has several advantages for lab experiments. It is a stable compound with a wide range of applications in scientific research, making it ideal for use in organic synthesis, medicinal chemistry, and materials science. It is also relatively inexpensive and can be synthesized in a two-step reaction. However, it is important to note that 2-Chloro-5-(thiophen-3-yl)phenol, 95% is an organic compound and should be handled with caution. It should be used in an inert atmosphere and proper safety precautions should be taken when handling it.
Future Directions
The future of 2-Chloro-5-(thiophen-3-yl)phenol, 95% is promising due to its wide range of applications in scientific research. It can be used as a starting material for the synthesis of a variety of compounds such as heterocycles, polymers, and pharmaceuticals. It can also be used as a catalyst for a variety of reactions. In addition, it can be used as a monomer for the synthesis of polymers with unique properties. It is also non-toxic and has no known adverse effects on humans or animals, making it a safe and effective tool for scientific research.
Synthesis Methods
2-Chloro-5-(thiophen-3-yl)phenol, 95% can be synthesized via a two-step reaction of thiophenol and chloroacetyl chloride. The reaction of thiophenol and chloroacetyl chloride in the presence of a base such as potassium carbonate yields 2-Chloro-5-(thiophen-3-yl)phenol, 95%. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is then purified by recrystallization.
properties
IUPAC Name |
2-chloro-5-thiophen-3-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMXJMVFPZFGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685821 |
Source


|
| Record name | 2-Chloro-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(thiophen-3-YL)phenol | |
CAS RN |
1261908-27-3 |
Source


|
| Record name | 2-Chloro-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)






